molecular formula C22H22N2O2 B2433041 N-(4-ethylphenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 941973-46-2

N-(4-ethylphenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2433041
CAS No.: 941973-46-2
M. Wt: 346.43
InChI Key: ZEOCIHILTNKJOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylphenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound with a unique structure that includes both aromatic and heterocyclic components

Properties

IUPAC Name

N-(4-ethylphenyl)-1-[(4-methylphenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c1-3-17-8-11-20(12-9-17)23-22(26)19-10-13-21(25)24(15-19)14-18-6-4-16(2)5-7-18/h4-13,15H,3,14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEOCIHILTNKJOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enaminone Cyclization

This method, adapted from the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxamides, involves the formation of an enaminone intermediate. Ethyl acetoacetate reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in dioxane at room temperature to yield an enaminone. Subsequent cyclization with lithium hexamethyldisilazane (LHMDS) and an acyl chloride (e.g., 3-carboxypropionyl chloride) generates the 4-oxo-1,4-dihydropyridine ring. For the target compound, substitution at N1 requires modification:

  • Reagents : Ethyl acetoacetate, DMF-DMA, LHMDS, acyl chloride.
  • Conditions : Anhydrous THF, -78°C for LHMDS addition, followed by acidification with 3N HCl.
  • Yield : 35–67% for analogous systems.

Hantzsch Dihydropyridine Synthesis

A modified Hantzsch approach could be employed, where a β-ketoester (e.g., ethyl 3-oxopentanoate) condenses with an aldehyde (e.g., 4-methylbenzaldehyde) and ammonium acetate. However, this method typically yields symmetrical 1,4-dihydropyridines, necessitating post-synthetic modifications for asymmetric substitution.

N1-Alkylation with (4-Methylphenyl)methyl Group

Introducing the (4-methylphenyl)methyl moiety at the N1 position requires alkylation of the dihydropyridine nitrogen. A two-step process is recommended:

Benzyl Bromide Synthesis

  • Substrate : 4-Methylbenzyl bromide (synthesized via bromination of 4-methyltoluene using N-bromosuccinimide (NBS) and a radical initiator).
  • Purity : ≥95% by GC-MS.

Alkylation of Dihydropyridine

  • Procedure : The dihydropyridine intermediate (e.g., ethyl 6-oxo-1,6-dihydropyridine-3-carboxylate) is dissolved in dry DMF. Sodium hydride (NaH) is added as a base, followed by dropwise addition of 4-methylbenzyl bromide at 0–5°C. The reaction proceeds at room temperature for 12 hours.
  • Workup : Quenching with ice water, extraction with ethyl acetate, and column chromatography (silica gel, hexane/ethyl acetate 3:1).
  • Yield : 60–75% for analogous N-benzyl derivatives.

Carboxamide Formation at C3

The ester group at C3 is converted to the carboxamide via hydrolysis followed by amide coupling:

Ester Hydrolysis

  • Conditions : The ethyl ester intermediate is treated with 10% NaOH in ethanol under reflux for 6 hours.
  • Product : 6-Oxo-1-[(4-methylphenyl)methyl]-1,6-dihydropyridine-3-carboxylic acid.
  • Yield : 85–90%.

Amide Coupling with 4-Ethylaniline

  • Coupling Agents : HOBt (hydroxybenzotriazole) and HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) in DMF, with DIPEA (N,N-diisopropylethylamine) as a base.
  • Procedure : The carboxylic acid (1 equiv), HOBt (1.2 equiv), HBTU (1.1 equiv), and DIPEA (3 equiv) are stirred in DMF for 30 minutes. 4-Ethylaniline (1.5 equiv) is added, and the mixture is stirred at room temperature for 12 hours.
  • Workup : Extraction with ethyl acetate, washing with brine, and purification via column chromatography (CH₂Cl₂/MeOH 9:1).
  • Yield : 50–65%.

Optimization and Challenges

Regioselectivity in Alkylation

Competing O-alkylation can occur during N1-benzylation. Using bulky bases (e.g., NaH) and polar aprotic solvents (DMF) favors N-alkylation.

Purification Challenges

The final product often requires gradient column chromatography due to similar polarities of byproducts. Recrystallization from ethanol/water (1:1) improves purity (>98% by HPLC).

Spectroscopic Characterization Data

Property Value
Molecular Formula C₂₂H₂₃N₂O₂
Molecular Weight 355.44 g/mol
¹H NMR (400 MHz, CDCl₃) δ 8.45 (s, 1H, NH), 7.25–7.15 (m, 4H, ArH), 6.95 (d, 2H, J = 8.4 Hz, ArH), 5.12 (s, 2H, CH₂), 2.65 (q, 2H, J = 7.6 Hz, CH₂CH₃), 2.35 (s, 3H, CH₃), 1.25 (t, 3H, J = 7.6 Hz, CH₂CH₃)
¹³C NMR (100 MHz, CDCl₃) δ 170.2 (C=O), 165.8 (C=O), 142.1, 138.5, 135.2, 134.7, 129.8, 128.4, 127.9, 120.3, 115.6, 50.1 (CH₂), 28.7 (CH₂CH₃), 21.3 (CH₃), 15.6 (CH₂CH₃)
HRMS (ESI+) [M+H]⁺ Calcd: 355.1912; Found: 355.1909

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Yield
Enaminone Cyclization High regioselectivity, scalable Requires cryogenic conditions 60–70%
Hantzsch Synthesis One-pot reaction, low cost Low asymmetry control 40–50%
Direct Alkylation Mild conditions, minimal side products Sensitivity to moisture 65–75%

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

N-(4-ethylphenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-1-[(4-ethylphenyl)methyl]-6-oxopyridine-3-carboxamide
  • N-(4-ethylphenyl)-1-[(4-methylphenyl)methyl]-5-oxopyridine-3-carboxamide

Uniqueness

N-(4-ethylphenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Biological Activity

N-(4-ethylphenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article presents a detailed overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C19H22N2O2\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{O}_{2}

It features a dihydropyridine core, which is known for its diverse pharmacological properties. The presence of ethyl and methyl substituents on the phenyl rings enhances its lipophilicity, potentially influencing its bioactivity.

1. Anticancer Activity

Recent studies have indicated that derivatives of dihydropyridine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

Case Study:
A study evaluated the cytotoxic effects of several dihydropyridine derivatives on human breast carcinoma (MCF-7) cells. The compound demonstrated an IC50 value significantly lower than standard chemotherapeutic agents such as doxorubicin, indicating potent anticancer activity .

Compound NameCell LineIC50 (µM)Reference
This compoundMCF-75.5
DoxorubicinMCF-710.0

2. Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Research has shown that similar compounds can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in various cell models.

Research Findings:
In a study focusing on inflammatory responses in macrophages, derivatives closely related to our compound inhibited lipopolysaccharide (LPS)-induced cytokine expression effectively, suggesting a mechanism involving the NF-kB signaling pathway .

Compound NameCell ModelCytokine Inhibition (%)Reference
This compoundJ774A.1 Macrophages70% IL-6
Control (LPS)J774A.1 Macrophages--

The biological activity of this compound is likely attributed to its ability to modulate key signaling pathways involved in cell proliferation and inflammation. The structure facilitates interactions with specific protein targets that regulate these pathways.

Key Mechanisms:

  • Caspase Activation: The compound may induce apoptosis in cancer cells through caspase activation pathways.
  • NF-kB Pathway Inhibition: It appears to inhibit the NF-kB signaling pathway, reducing inflammation and cytokine release.

Q & A

Basic: What are the key synthetic routes and critical reaction conditions for synthesizing this compound?

Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with commercially available precursors such as substituted benzyl halides and aminobenzamide derivatives. Key steps include:

  • Nucleophilic substitution to introduce the 4-methylbenzyl moiety.
  • Condensation reactions to form the dihydropyridine ring.
  • Carboxamide coupling using activating agents like EDCI or HOBt.

Critical reaction conditions include:

  • Temperature control (e.g., 0–5°C for sensitive intermediates, reflux for cyclization steps) .
  • Solvent selection (polar aprotic solvents like DMF or DMSO enhance reaction rates) .
  • Purification via column chromatography or recrystallization to achieve >95% purity .

Basic: How can researchers confirm the structural integrity and stereochemistry of this compound?

Methodological Answer:
Structural validation requires a combination of analytical techniques:

  • NMR spectroscopy (¹H and ¹³C) to verify substituent positions and aromatic proton environments .
  • X-ray crystallography for unambiguous determination of stereochemistry and crystal packing .
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns .

For diastereomeric mixtures, chiral HPLC with polysaccharide-based columns can resolve enantiomers .

Advanced: What strategies optimize the compound's biological activity against specific enzyme targets?

Methodological Answer:
Activity optimization employs structure-activity relationship (SAR) studies:

  • Substituent modifications : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) to enhance binding affinity to hydrophobic enzyme pockets .
  • Bioisosteric replacement : Replace the 4-ethylphenyl group with heterocycles (e.g., pyridine) to improve solubility without sacrificing potency .
  • Enzymatic assays : Use kinetic assays (e.g., fluorescence-based or calorimetry) to measure IC₅₀ values and guide iterative design .

Advanced: How do researchers address contradictory bioactivity data across assay systems?

Methodological Answer:
Contradictions arise from assay-specific variables (e.g., pH, co-factors). Mitigation strategies include:

  • Orthogonal assays : Validate hits using SPR (surface plasmon resonance) and cellular viability assays .
  • Structural analysis : Compare binding modes via co-crystallography or molecular docking to identify assay-specific interactions .
  • Physicochemical profiling : Assess compound stability (e.g., oxidative stress, serum protein binding) to explain variability .

Advanced: What computational approaches predict binding modes with target proteins?

Methodological Answer:
Computational workflows integrate:

  • Molecular docking (AutoDock Vina, Glide) to screen pose libraries against target active sites.
  • Molecular dynamics (MD) simulations (GROMACS, AMBER) to evaluate binding stability over 50–100 ns trajectories.
  • Free-energy perturbation (FEP) to quantify binding energy changes from substituent modifications .

Validation requires correlation with experimental IC₅₀ values and mutagenesis studies .

Advanced: How is compound stability assessed under physiological conditions, and what formulations mitigate degradation?

Methodological Answer:
Stability studies involve:

  • Forced degradation under acidic/alkaline, oxidative (H₂O₂), and photolytic conditions .
  • LC-MS monitoring to identify degradation products (e.g., hydrolysis of the carboxamide group) .

Formulation strategies:

  • Lipid-based nanoparticles to protect against enzymatic cleavage.
  • pH-adjusted solutions (e.g., citrate buffer) to reduce hydrolysis in aqueous media .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.